molecular formula C21H21NO B1302570 Benzyl-(4-benzyloxybenzyl)amine CAS No. 69875-83-8

Benzyl-(4-benzyloxybenzyl)amine

Cat. No. B1302570
CAS RN: 69875-83-8
M. Wt: 303.4 g/mol
InChI Key: UDWWEWUMDPELDN-UHFFFAOYSA-N
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Description

Benzyl-(4-benzyloxybenzyl)amine is a biochemical compound used for proteomics research . It has a molecular weight of 303.4 and a molecular formula of C21H21NO . It is a derivative of benzylamine, which consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .


Synthesis Analysis

The synthesis of amines like Benzyl-(4-benzyloxybenzyl)amine can involve several methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions that can be involved include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide formed, and reductive amination of aldehydes or ketones .


Molecular Structure Analysis

The molecular structure of Benzyl-(4-benzyloxybenzyl)amine is similar to that of benzylamine, which consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .


Chemical Reactions Analysis

Amines, including Benzyl-(4-benzyloxybenzyl)amine, can act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . They can also react with acids to form salts soluble in water .


Physical And Chemical Properties Analysis

Benzyl-(4-benzyloxybenzyl)amine is a liquid with a predicted boiling point of 450.7° C at 760 mmHg and a predicted density of 1.1 g/mL . Its refractive index is predicted to be n20D 1.60 . Amines, in general, can act as weak organic bases .

Safety And Hazards

Benzyl-(4-benzyloxybenzyl)amine is classified as a flammable liquid. It can cause skin irritation, serious eye damage, and may be toxic if inhaled . It may also cause respiratory irritation and could be harmful if swallowed .

properties

IUPAC Name

1-phenyl-N-[(4-phenylmethoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-3-7-18(8-4-1)15-22-16-19-11-13-21(14-12-19)23-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWWEWUMDPELDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373443
Record name Benzyl-(4-benzyloxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-(4-benzyloxy-benzyl)-amine

CAS RN

69875-83-8
Record name Benzyl-(4-benzyloxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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